molecular formula C25H22FN3O3S2 B11595568 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11595568
M. Wt: 495.6 g/mol
InChI Key: CELBBFHWKMUGCM-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene ring, a fluorophenyl sulfonyl group, and a tetrahydroisoquinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene ring, followed by the introduction of the cyano group. Subsequent steps include the formation of the tetrahydroisoquinoline ring and the attachment of the fluorophenyl sulfonyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule, potentially leading to new derivatives with unique properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products, each with distinct chemical and physical properties.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for research in organic synthesis and reaction mechanisms.

    Biology: Researchers investigate the compound’s potential biological activities, such as its interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound is explored for its potential therapeutic applications, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide include other benzothiophene derivatives, fluorophenyl sulfonyl compounds, and tetrahydroisoquinoline analogs. These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture

Properties

Molecular Formula

C25H22FN3O3S2

Molecular Weight

495.6 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C25H22FN3O3S2/c26-18-9-11-19(12-10-18)34(31,32)29-15-17-6-2-1-5-16(17)13-22(29)24(30)28-25-21(14-27)20-7-3-4-8-23(20)33-25/h1-2,5-6,9-12,22H,3-4,7-8,13,15H2,(H,28,30)

InChI Key

CELBBFHWKMUGCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC4=CC=CC=C4CN3S(=O)(=O)C5=CC=C(C=C5)F)C#N

Origin of Product

United States

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